(1-(Methylsulfinyl)cyclobutyl)methanamine

Descripción

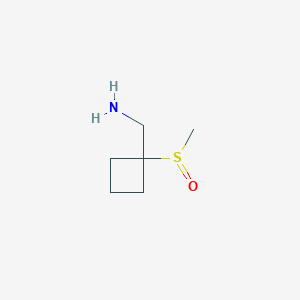

(1-(Methylsulfinyl)cyclobutyl)methanamine is a cyclobutane-derived amine featuring a methylsulfinyl (-S(O)CH₃) substituent at the 1-position of the cyclobutane ring and a methanamine (-CH₂NH₂) group.

Propiedades

IUPAC Name |

(1-methylsulfinylcyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-9(8)6(5-7)3-2-4-6/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHBAMNMUUANAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1(CCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfinyl)cyclobutyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with methylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and to optimize yield and purity. Quality control measures are implemented to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

(1-(Methylsulfinyl)cyclobutyl)methanamine undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted cyclobutyl derivatives.

Aplicaciones Científicas De Investigación

(1-(Methylsulfinyl)cyclobutyl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1-(Methylsulfinyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s methylsulfinyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares (1-(Methylsulfinyl)cyclobutyl)methanamine with key structural analogs, highlighting substituent effects:

Key Observations:

- Chirality : Sulfinyl groups introduce stereochemistry, which can influence binding to chiral biological targets (e.g., enzymes, receptors) .

- Aryl Substituents: Fluorophenyl (C₁₁H₁₅ClFN) and methoxyphenyl (C₁₂H₁₇NO) derivatives exhibit higher lipophilicity, favoring membrane permeability and hydrophobic interactions .

Commercial Availability and Pricing

Actividad Biológica

The compound (1-(Methylsulfinyl)cyclobutyl)methanamine , characterized by its unique cyclobutane structure and functional groups, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclobutane ring with a methylsulfinyl substituent and a methanamine group. This configuration enhances its solubility and suggests potential interactions with biological targets, particularly in neurotransmission and enzyme inhibition.

Neurotransmitter Modulation

Preliminary studies indicate that the amine functionality in this compound may influence neurotransmitter systems. This modulation could lead to therapeutic applications in neurological disorders. The specific mechanisms remain to be fully elucidated through further pharmacological studies.

Antioxidant Properties

The methylsulfinyl group is hypothesized to contribute to antioxidant activity, potentially protecting cells from oxidative stress. This property is crucial for developing compounds aimed at mitigating oxidative damage in various diseases.

Antimicrobial Activity

Similar compounds have shown efficacy against various pathogens, suggesting that this compound may possess antimicrobial properties. This could open avenues for its use in treating infections.

Structure-Activity Relationship Studies

Research has indicated that modifications to the cyclobutane core can significantly impact biological activity. For instance, structural analogs have been evaluated for their binding affinities and inhibitory effects on specific biological targets.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a phenylethynyl moiety | Neuroprotective effects |

| Sulfamethoxazole | Sulfonamide structure | Antimicrobial activity |

| Cyclobutylmethanamine | Similar cyclobutane core | Potential CNS activity |

These findings highlight the diversity within this chemical family and underscore the uniqueness of this compound concerning its specific functional groups and potential applications.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to neurotransmitter receptors. For example, it has been shown to inhibit certain receptor subtypes involved in neurotransmission, suggesting potential therapeutic applications in neuropharmacology .

In Vivo Applications

Animal model studies have indicated that this compound may provide neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and exert antioxidant effects could be beneficial in conditions such as Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.